molecular formula C40H58S4 B066407 2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 162151-09-9

2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene

Cat. No.: B066407
CAS No.: 162151-09-9
M. Wt: 667.2 g/mol
InChI Key: DZUNDTRLGXGTGU-UHFFFAOYSA-N
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Description

This compound is a conjugated oligothiophene derivative featuring two 3-dodecylthiophene substituents symmetrically linked via a central thiophene ring. The dodecyl chains enhance solubility in organic solvents, making it suitable for solution-processed organic electronic applications such as semiconductors or photovoltaic materials. Its extended π-conjugation system facilitates charge transport, while alkyl side chains modulate intermolecular interactions and crystallinity .

Properties

IUPAC Name

2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-31-41-39(33)37-27-25-35(43-37)36-26-28-38(44-36)40-34(30-32-42-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUNDTRLGXGTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

682763-35-5
Record name 2,2′:5′,2′′:5′′,2′′′-Quaterthiophene, 3,3′′′-didodecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682763-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20327781
Record name NSC686347
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162151-09-9
Record name NSC686347
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene
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Preparation Methods

Conventional Thermal Conditions

In traditional Stille coupling, 5,5′-bistannyl-thieno[3,2-b]thiophene reacts with 2-bromo-3-dodecylthiophene under inert atmosphere using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. The reaction proceeds in anhydrous toluene at 110°C for 48 hours, yielding the target compound after column chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of residual tin byproducts, while elemental analysis verifies stoichiometric purity. Challenges include prolonged reaction times and moderate yields (45–55%) due to competing homocoupling side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing the coupling time to 2 hours at 150°C. This method employs a sealed vessel within a CEM Discover SP reactor, achieving yields of 68–71% for analogous oligothiophenes. The accelerated kinetics arise from rapid dielectric heating, which suppresses decomposition pathways. Gel permeation chromatography (GPC) profiles indicate narrower molecular weight distributions (Ð < 1.2) compared to thermal methods, underscoring improved control over chain-length uniformity.

Monomer Synthesis and Characterization

Preparation of 2-Bromo-3-Dodecylthiophene

The synthesis begins with Friedel-Crafts alkylation of thiophene using dodecyl bromide in the presence of aluminum chloride (AlCl₃). Subsequent bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces the bromine substituent at the 2-position, yielding 2-bromo-3-dodecylthiophene in 82% purity after recrystallization. ¹H NMR analysis (300 MHz, CDCl₃) confirms regioselectivity: δ 6.95 (d, J = 5.4 Hz, 1H, Th-H), 6.78 (d, J = 5.4 Hz, 1H, Th-H), 2.56 (t, J = 7.8 Hz, 2H, CH₂), 1.55–1.25 (m, 20H, CH₂), 0.88 (t, J = 6.6 Hz, 3H, CH₃).

Synthesis of Bistannyl Thiophene Precursors

5,5′-Bistannyl-thieno[3,2-b]thiophene is prepared via lithiation of thieno[3,2-b]thiophene with lithium diisopropylamide (LDA), followed by quenching with trimethyltin chloride. X-ray crystallography reveals a planar backbone with Sn–C bond lengths of 2.14 Å, ensuring optimal reactivity in coupling reactions.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies of palladium catalysts show Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in yield (71% vs. 58%) due to enhanced oxidative addition kinetics. The addition of copper(I) iodide (CuI) as a co-catalyst reduces Pd leaching, improving recyclability without compromising efficiency.

Solvent and Temperature Effects

Reaction yields correlate strongly with solvent polarity, with toluene (nonpolar) favoring cross-coupling over dimethylacetamide (polar), which promotes homocoupling. Optimal temperatures range from 110°C (thermal) to 150°C (microwave), beyond which decomposition of the dodecyl side chains occurs.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics of Preparation Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)PDI (Ð)
Conventional StillePd(PPh₃)₄11048551.35
Microwave StillePd(PPh₃)₄/CuI1502711.18
Sonogashira CouplingPdCl₂(PPh₃)₂9024381.42

Microwave-assisted Stille coupling emerges as the superior method, balancing high yield with minimal structural defects. Sonogashira coupling, while applicable for alkynylated analogs, proves inefficient for alkylthiophene systems due to steric hindrance.

Structural and Electronic Characterization

Spectroscopic Validation

¹H NMR spectra of the target compound exhibit three distinct thiophene proton environments: δ 7.12 (s, 1H, central Th-H), 7.02–6.89 (m, 4H, peripheral Th-H), and 2.61–2.58 (m, 4H, CH₂). Ultraviolet-visible (UV-vis) spectroscopy reveals a λₘₐₓ at 428 nm in chloroform, indicative of extensive π-conjugation.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 290°C, with differential scanning calorimetry (DSC) revealing a crystalline melting transition at 145°C. These properties underscore suitability for solution-processed organic field-effect transistors (OFETs) .

Chemical Reactions Analysis

Types of Reactions: 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated or alkylated thiophenes.

Scientific Research Applications

3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene primarily involves its ability to conduct electricity through the π-conjugated system of the thiophene rings. The dodecyl side chains enhance solubility and processability, making it suitable for various applications in organic electronics . The compound interacts with molecular targets such as electrodes in electronic devices, facilitating charge transport and improving device performance.

Comparison with Similar Compounds

Structural Analog 1: EDOT-Functionalized Thienothiophene (2,5-Bis(EDOT-Dodecylthiophenyl)thieno[3,2-b]thiophene)

Structural Differences :

  • EDOT Moieties : Incorporates 3,4-ethylenedioxythiophene (EDOT) end groups instead of dodecylthiophene units.
  • Proton Dopability : EDOT groups enable protonic acid doping, leading to polaron/bipolaron formation and near-infrared (NIR) absorption (800–1200 nm) .

Property Comparison :

Property Target Compound EDOT-Based Analog
Absorption Range Visible (e.g., 400–600 nm) NIR (800–1200 nm)
Conductivity (Doped) Moderate (10⁻⁴–10⁻³ S/cm) High (10⁻²–10⁻¹ S/cm)
Solubility High (dodecyl chains) Moderate (shorter alkyl groups)
Doping Mechanism Not reported Protonic acid doping

Applications : The EDOT analog is optimized for proton-conducting organic electronics, while the target compound prioritizes solution processability for thin-film devices .

Structural Analog 2: Didodecyloxyphenyl-Substituted Thiophene (2-{3,5-Bis-[5-(3,4-Didodecyloxyphenyl)thien-2-yl]phenyl}thiophene)

Structural Differences :

  • Bulkier Substituents : Features 3,4-didodecyloxyphenyl groups instead of dodecylthiophene.
  • Enhanced Solubility : The phenyl-dodecyloxy units further improve solubility but reduce conjugation continuity .

Property Comparison :

Property Target Compound Didodecyloxyphenyl Analog
Charge Mobility Moderate (10⁻³–10⁻² cm²/V·s) Lower (10⁻⁴–10⁻³ cm²/V·s)
Thermal Stability ~250°C (decomposition) ~220°C (decomposition)
Film Morphology Crystalline domains Amorphous

Applications : The target compound’s balanced solubility and crystallinity make it superior for field-effect transistors (FETs), whereas the bulkier analog may suit applications requiring isotropic charge transport .

Structural Analog 3: Dithiadiazolylium-Thiophene Hybrids (4-[5-(Thiophen-2-yl)thienyl]-1,2,3,5-dithiadiazolylium Chloride)

Structural Differences :

  • Electron-Withdrawing Groups : Incorporates dithiadiazolylium chloride, creating a strong electron-deficient core .

Property Comparison :

Property Target Compound Dithiadiazolylium Hybrid
Electron Affinity Moderate (~3.5 eV) High (~4.8 eV)
Optical Bandgap ~2.1 eV ~1.6 eV
Application Focus p-Type Semiconductors n-Type Semiconductors

Synthesis: The hybrid requires sulfur monochloride and rigorous anhydrous conditions, contrasting with the target compound’s straightforward cross-coupling synthesis .

Key Challenges :

  • Avoiding β-defects in thiophene coupling.
  • Ensuring uniform alkyl chain packing for optimal charge transport.

Biological Activity

The compound 2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene belongs to a class of organic compounds known as thiophenes, which are recognized for their diverse biological activities and applications in materials science. This article explores the biological activity of this specific thiophene derivative, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with multiple thiophene rings and long dodecyl side chains that enhance its solubility and electronic properties. The presence of these side chains contributes to its self-assembly and charge transport capabilities, making it a candidate for various applications in organic electronics and photonics.

1. Anti-inflammatory Properties

Thiophene derivatives, including the compound , have been studied for their anti-inflammatory effects. Research indicates that similar thiophene compounds can significantly reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study showed that certain thiophene derivatives inhibited the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes .

Table 1: Summary of Anti-inflammatory Activities of Thiophene Derivatives

CompoundDoseMechanism of ActionReference
Compound 420 mg/kgBlocks mast cell degranulation
Compound 510 µMInhibits TNF-α and IL-8 expression
Compound 1550 mg/kgInhibition of paw edema

2. Antimicrobial Activity

Thiophene derivatives have shown promising antimicrobial properties against various bacterial strains. A study screened several synthesized thiophene compounds for antibacterial activity against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that some derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications in treating infections .

3. Anticancer Potential

The anticancer activity of thiophene derivatives has also been explored. Compounds containing thiophene moieties have been implicated in the synthesis of anticancer agents due to their ability to interact with biological targets involved in cancer progression. For example, higher alkylated thiophenes have been utilized in developing agents that inhibit tumor growth .

The biological activity of thiophene derivatives is often attributed to their ability to modulate various biochemical pathways:

  • Inhibition of Enzymes : Many thiophene compounds inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.
  • Cytokine Modulation : These compounds can alter the expression levels of cytokines, thereby influencing immune responses.
  • Cellular Interaction : Thiophenes may interact with cell membranes or specific receptors, affecting cell signaling pathways.

Case Studies

Several studies have provided insights into the biological activities of thiophene derivatives:

  • Inflammation Model : In a carrageenan-induced paw edema model, a thiophene derivative demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
  • Bacterial Strain Testing : A series of synthesized thiophenes were tested against common bacterial strains, revealing varying degrees of effectiveness, with some compounds showing inhibition rates exceeding those of conventional antibiotics .

Q & A

Q. Table 1: Key Synthesis and Purification Steps

StepMethodPurposeReference
ReactionNitrogen atmospherePrevent oxidation
PurificationRecrystallization (NMP)Remove oligomeric byproducts
CharacterizationX-ray crystallographyConfirm regiochemistry

How can computational methods (e.g., DFT) complement experimental data in resolving structural ambiguities?

Answer:
Density Functional Theory (DFT) predicts bond lengths, vibrational frequencies, and electronic properties. For example, theoretical IR spectra can validate experimental peaks (e.g., thiophene ring vibrations at ~1500 cm⁻¹), while NMR chemical shift calculations (GIAO method) resolve regiochemistry conflicts . Discrepancies between DFT and experimental data may arise from solvent effects or crystal packing; hybrid approaches (e.g., COSMO solvation model) improve accuracy .

Q. Table 2: Computational vs. Experimental Validation

ParameterDFT PredictionExperimental DataResolution Strategy
C-S Bond Length1.72 Å1.70 Å (X-ray)Adjust basis sets (e.g., B3LYP/6-311+G**)
¹H NMR Shift (thiophene)δ 7.2 ppmδ 7.3 ppmInclude solvent corrections (CDCl₃)

What experimental designs effectively evaluate charge transport properties in thin-film applications?

Answer:
Fabricate thin films via spin-coating (chloroform solutions, 2000 rpm) and anneal at 80–120°C to enhance crystallinity. Use atomic force microscopy (AFM) to assess surface roughness (<5 nm RMS) and grazing-incidence XRD to analyze π-π stacking distances (~3.8–4.2 Å). Charge mobility is measured via field-effect transistor (FET) configurations, with hole mobilities typically ranging 10⁻³–10⁻² cm²/V·s for alkylated thiophenes .

Q. Table 3: Key Parameters for Charge Transport Studies

TechniqueParameterTarget Range
AFMSurface roughness<5 nm RMS
XRDπ-π stacking distance3.8–4.2 Å
FETHole mobility10⁻³–10⁻² cm²/V·s

How should researchers address contradictions between spectroscopic data and theoretical models?

Answer:
Re-examine synthetic steps for unintended substitutions (e.g., via MALDI-TOF for molecular weight confirmation). Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare DFT-predicted vs. experimental UV-Vis spectra (e.g., λmax ~350–450 nm for conjugated thiophenes). For persistent discrepancies, consider alternative computational methods (TD-DFT for excited states) .

What methodologies assess environmental stability under varying conditions?

Answer:
Conduct accelerated degradation studies:

  • Photostability : Expose films to UV light (λ = 365 nm) for 48h; monitor UV-Vis absorbance loss.
  • Thermal stability : TGA analysis (5% weight loss >250°C indicates robustness).
  • Hydrolytic stability : Soak in pH 3–11 buffers; track solubility changes via HPLC .

Q. Table 4: Stability Testing Protocols

ConditionTest MethodAcceptable Threshold
UV ExposureUV-Vis spectroscopy<10% absorbance loss
ThermalTGA5% weight loss >250°C
HydrolyticHPLC>90% recovery

What advanced techniques characterize intermolecular interactions in solid-state assemblies?

Answer:
Polarized optical microscopy (POM) identifies liquid crystalline phases, while small-angle X-ray scattering (SAXS) quantifies lamellar spacing (~2–5 nm for dodecyl chains). Differential scanning calorimetry (DSC) detects phase transitions (Tm ~100–150°C). Pair with molecular dynamics (MD) simulations to model alkyl chain packing .

How can regiochemical purity be ensured during synthesis?

Answer:
Use directing groups (e.g., boronic esters) in cross-coupling reactions to control substitution patterns. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1). Regiochemical defects (<2%) are quantified using high-resolution mass spectrometry (HRMS) and MALDI-TOF .

What strategies mitigate batch-to-batch variability in electronic performance?

Answer:
Standardize solvent purity (HPLC-grade), substrate pre-treatment (ozone cleaning), and annealing conditions (temperature ramp rate: 5°C/min). Statistical design of experiments (DoE) with factors like spin-coating speed and annealing time optimizes reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene
Reactant of Route 2
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2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene

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